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molecular formula C10H8N2O2 B1329583 1-Naphthalenamine, 5-nitro- CAS No. 3272-91-1

1-Naphthalenamine, 5-nitro-

Cat. No. B1329583
M. Wt: 188.18 g/mol
InChI Key: WEWILNPCZSSAIJ-UHFFFAOYSA-N
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Patent
US06737548B2

Procedure details

To 5-nitro-1-aminonaphthalene hydrochloride were added water and ethyl acetate. To the mixture was further added a 10% aqueous sodium hydroxide until the aqueous phase became pH 8. Then, the organic phase was separated and the aqueous phase was further extracted with ethyl acetate twice. The combined organic phases were washed with an equal amount of water three times, dried over anhydrous magnesium sulfate and distilled off the solvent, to give 5-nitro-1-aminonaphthalene as a red solid.
Name
5-nitro-1-aminonaphthalene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[C:10]2[NH2:15])([O-:4])=[O:3].O.[OH-].[Na+]>C(OCC)(=O)C>[N+:2]([C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[C:10]2[NH2:15])([O-:4])=[O:3] |f:0.1,3.4|

Inputs

Step One
Name
5-nitro-1-aminonaphthalene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic phases were washed with an equal amount of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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